![molecular formula C21H20N2O5 B1683477 Varespladib CAS No. 172732-68-2](/img/structure/B1683477.png)
Varespladib
Overview
Description
Synthesis Analysis
Varespladib is a synthetic molecule . It was developed and clinically tested to block inflammatory cascades of several diseases associated with elevated levels of secreted phospholipase A2 (sPLA2) .
Molecular Structure Analysis
The first structural and functional study of the complex between this compound and a PLA2-like snake venom toxin (MjTX-II) has been described . Crystallographic and bioinformatics analyses revealed interactions of this compound with two specific regions of the toxin .
Chemical Reactions Analysis
This compound has demonstrated potent inhibitory activity against several whole snake venoms and isolated PLA2 toxins . It inhibits the cytotoxic and myotoxic effects of MjTX-II from the medically important South American snake, Bothrops moojeni .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C21H20N2O5 and a molar mass of 380.400 g·mol −1 . It is a synthetic molecule .
Scientific Research Applications
Inhibition in Acute Coronary Syndrome (ACS)
Varespladib has been evaluated for its effects on cardiovascular biomarkers in ACS patients. A study showed that when combined with atorvastatin, this compound effectively reduced LDL-C and inflammatory biomarkers in ACS patients without significantly affecting major adverse cardiovascular events. This suggests its potential for managing inflammation and lipid levels in ACS (Rosenson et al., 2010).
Snake Venom Neutralization
This compound has shown promising results as a broad-spectrum inhibitor against snake venom phospholipase A2 (PLA2) toxins. Studies have demonstrated its potency in inhibiting the cytotoxic and myotoxic effects of snake venoms, including those from Bothrops moojeni and medically relevant venoms from various species. This positions this compound as a potential therapeutic option for snakebite envenomation, offering a complementary approach to conventional antivenom therapy (Salvador et al., 2019; Wang et al., 2018).
Potential for Treating Other Venom-Related Effects
Further research into this compound's action against snake venom PLA2 toxins has expanded its potential applications in neutralizing venom effects beyond inflammation to include neurotoxicity and coagulation disturbances. For instance, this compound has been shown to prevent neuromuscular blockage and myotoxicity induced by crotoxin, the principal toxic component of Crotalus durissus terrificus venom (Maciel et al., 2021).
Clinical Trials and Development
This compound's effectiveness in reducing atherogenic lipoproteins and systemic inflammatory markers in coronary heart disease (CHD) patients has led to its investigation in multiple clinical trials. Despite the promise, its role in CHD treatment awaits further validation from ongoing trials, underscoring the complexity of translating preclinical success into clinical benefits (Rosenson et al., 2011).
Mechanism of Action
Target of Action
Varespladib primarily targets the IIa, V, and X isoforms of secretory phospholipase A2 (sPLA2) . These enzymes play a crucial role in the inflammatory response by catalyzing the hydrolysis of phospholipids, leading to the production of arachidonic acid and other pro-inflammatory mediators .
Mode of Action
This compound acts as an inhibitor of sPLA2 enzymes . By binding to these enzymes, it prevents them from catalyzing the hydrolysis of phospholipids, thereby disrupting the first step of the arachidonic acid pathway of inflammation . This results in a reduction of inflammation, modulation of lipid levels, and a decrease in levels of C-reactive protein (CRP) and interleukin-6 (IL-6), both of which are indicators of inflammation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting sPLA2, this compound prevents the release of arachidonic acid from membrane phospholipids . This, in turn, inhibits the production of eicosanoids, a group of bioactive lipids that includes prostaglandins and leukotrienes, which are key mediators of inflammation .
Pharmacokinetics
This compound is orally bioavailable . After absorption from the gastrointestinal tract, it undergoes rapid ester hydrolysis to become the active molecule .
Result of Action
The inhibition of sPLA2 by this compound leads to a reduction in inflammation and modulation of lipid levels . It also results in a decrease in levels of CRP and IL-6 . In some settings, such as acute coronary syndrome, the inhibition of spla2 by this compound seemed to be potentially harmful .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, in the context of snakebite envenomation, this compound has shown significant inhibitory effects on snake venom PLA2, making it a potential first-line drug candidate in snakebite envenomation therapy .
Safety and Hazards
Future Directions
Since 2016, scientific research has focused on the use of Varespladib as an inhibitor of snake venom toxins . It showed a significant inhibitory effect on snake venom PLA2, making it a potential first-line drug candidate in snakebite envenomation therapy . In 2019, the U.S. Food and Drug Administration (FDA) granted this compound orphan drug status for its potential to treat snakebite .
Biochemical Analysis
Biochemical Properties
Varespladib interacts with the IIa, V, and X isoforms of sPLA2, acting as an anti-inflammatory agent by disrupting the first step of the arachidonic acid pathway of inflammation . It has demonstrated a significant inhibitory effect on snake venom PLA2, which makes it a potential first-line drug candidate in snakebite envenomation therapy .
Cellular Effects
This compound has shown to reduce inflammation, lower and modulate lipid levels, and reduce levels of C-reactive protein (CRP) and interleukin-6 (IL-6), both indicators of inflammation . It has also demonstrated to be a potential antivenom support agent to prevent PLA2-dependent effects produced by snake venoms .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the IIa, V, and X isoforms of sPLA2 . This inhibition disrupts the first step of the arachidonic acid pathway of inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have a significant inhibitory effect on snake venom PLA2 . It has also demonstrated ideal anti-snake venom properties in preclinical studies .
Dosage Effects in Animal Models
In animal models, this compound has shown unparalleled efficacy, rescuing animals from 100% (or more) lethal doses of venoms . It has also shown to repeatedly reverse venom-induced paralysis, restore blood clotting, and save lives, outperforming gold-standard antivenoms .
Metabolic Pathways
This compound is involved in the arachidonic acid pathway of inflammation, where it inhibits the IIa, V, and X isoforms of sPLA2 .
properties
IUPAC Name |
2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-2-14-19(20(26)21(22)27)18-15(9-6-10-16(18)28-12-17(24)25)23(14)11-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3,(H2,22,27)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLXTPHDSZUFHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)O)C(=O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
172733-42-5 (Sodium salt) | |
Record name | Varespladib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172732682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50169378 | |
Record name | Varespladib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50169378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
172732-68-2 | |
Record name | Varespladib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172732-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Varespladib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172732682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Varespladib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11909 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Varespladib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50169378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VARESPLADIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q3P98DATH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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